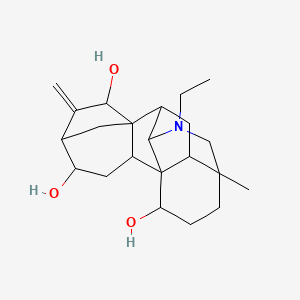
12-エピ-ナペリン
概要
説明
12-エピナペリンは、キンポウゲ科の植物である Aconitum baicalense から単離されたジテルペンアルカロイドです。 その複雑な構造と抗炎症作用や麻酔作用などの重要な生物活性で知られています 。この化合物は、多様な薬理作用で知られるジテルペノイドアルカロイドのより大きなグループの一部です。
科学的研究の応用
12-エピナペリンは、科学研究において幅広い用途があります。
化学: ジテルペノイドアルカロイドの反応性と性質を研究するためのモデル化合物として使用されます。
生物学: この化合物の抗炎症作用は、特に炎症経路の理解において、生物学的研究における関心の対象となっています。
医学: 麻酔作用と抗炎症作用があるため、12-エピナペリンは、潜在的な治療的応用に向けて研究されています。
産業: この化合物のユニークな特性は、新しい医薬品やその他の産業用アプリケーションの開発における使用に向けて調査されています
作用機序
12-エピナペリンは、主に電位依存性ナトリウムチャネルの調節によってその効果を発揮します。 この調節は、神経インパルス伝達に影響を与え、その麻酔作用と抗炎症作用をもたらします 。この化合物は、その薬理活性において重要な役割を果たすナトリウムチャネルなどの特定の分子標的に作用します。
類似化合物:
アコニチン: 麻酔作用が類似した別のジテルペンアルカロイド。
メサコニチン: 抗炎症作用と鎮痛作用で知られています。
ヒポアコニチン: 有意な抗炎症作用を示します。
12-エピナペリンの独自性: 12-エピナペリンを際立たせているのは、その特定の構造的特徴と生物活性のユニークな組み合わせです。 一部の対応物とは異なり、12-エピナペリンは、線維芽細胞前駆体からのコロニーの成長を刺激する明確な能力を示しており、組織再生と創傷治癒の研究において貴重な化合物となっています .
生化学分析
Biochemical Properties
12-Epinapelline plays a significant role in biochemical reactions, particularly in the context of inflammation and cellular growth. It interacts with various enzymes, proteins, and other biomolecules. For instance, 12-Epinapelline has been shown to stimulate the growth of colonies from fibroblast precursors, indicating its interaction with growth factors and signaling molecules involved in cell proliferation . Additionally, its anti-inflammatory properties suggest interactions with enzymes and proteins involved in inflammatory pathways, although specific enzymes and proteins have not been detailed in the available literature.
Cellular Effects
12-Epinapelline exerts several effects on different types of cells and cellular processes. It has been observed to stimulate the growth of fibroblast precursor colonies, which implies a role in cell proliferation and tissue regeneration . Furthermore, its anti-inflammatory activity suggests that 12-Epinapelline can modulate cell signaling pathways related to inflammation, potentially affecting gene expression and cellular metabolism. These effects highlight the compound’s potential in therapeutic applications for inflammatory conditions and tissue repair.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 12-Epinapelline have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown high anti-inflammatory activity comparable to that of sodium diclofenac, without exhibiting ulcerogenic effects typical of nonsteroidal anti-inflammatory drugs . This suggests that 12-Epinapelline maintains its efficacy over time and does not degrade into harmful byproducts under experimental conditions.
Dosage Effects in Animal Models
Studies on the dosage effects of 12-Epinapelline in animal models have revealed its anti-inflammatory and analgesic properties. At a dosage of 0.025 mg/kg, 12-Epinapelline exhibited high antiexudative activity comparable to sodium diclofenac . Additionally, its analgesic activity was found to be comparable to sodium metamizole, with the antinociceptive effect being naloxone-dependent and realized via opioid receptor modulation . These findings indicate that 12-Epinapelline is effective at low doses and has a favorable safety profile.
Metabolic Pathways
12-Epinapelline is involved in metabolic pathways related to inflammation and cell growth. The compound’s anti-inflammatory activity suggests that it may interact with enzymes and cofactors involved in inflammatory responses
Transport and Distribution
The transport and distribution of 12-Epinapelline within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to stimulate fibroblast precursor growth suggests that it may be efficiently transported to target cells and tissues involved in tissue regeneration
準備方法
合成ルートと反応条件: 12-エピナペリンは通常、 Aconitum baicalense の地上部から、一連の抽出および精製プロセスによって単離されます。 単離には、メタノール、エタノール、クロロホルムなどの溶媒の使用が含まれます 。この化合物は、カラムクロマトグラフィーや再結晶などの技術を用いてさらに精製できます。
工業生産方法: 12-エピナペリンの工業生産は広く文書化されていませんが、一般的には実験室抽出と同じ原理に従います。大規模抽出には、 Aconitum baicalense の栽培、それに続く溶媒抽出と精製プロセスが含まれます。高度なクロマトグラフィー技術を使用することで、化合物の純度と収率が確保されます。
化学反応の分析
反応の種類: 12-エピナペリンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物を修飾して生物活性を高めたり、その性質を研究したりするために不可欠です。
一般的な試薬と条件:
酸化: 過酸化水素または過マンガン酸カリウムなどの試薬は、制御された条件下で12-エピナペリンを酸化するために使用できます。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムは、一般的に使用される還元剤です。
置換: ハロゲン化反応は、触媒の存在下で臭素または塩素などの試薬を使用して実行できます。
主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は、そのユニークな特性について研究されている12-エピナペリンN-オキシドを生成する可能性があります .
類似化合物との比較
Aconitine: Another diterpene alkaloid with similar anaesthetic properties.
Mesaconitine: Known for its anti-inflammatory and analgesic effects.
Hypaconitine: Exhibits significant anti-inflammatory activity.
Uniqueness of 12-Epinapelline: What sets 12-Epinapelline apart is its specific structural features and the unique combination of biological activities. Unlike some of its counterparts, 12-Epinapelline has shown a distinct ability to stimulate the growth of colonies from fibroblast precursors, making it a valuable compound for research in tissue regeneration and wound healing .
特性
IUPAC Name |
11-ethyl-13-methyl-6-methylidene-11-azahexacyclo[7.7.2.15,8.01,10.02,8.013,17]nonadecane-4,7,16-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO3/c1-4-23-10-20(3)6-5-17(25)22-15(20)7-13(18(22)23)21-9-12(11(2)19(21)26)14(24)8-16(21)22/h12-19,24-26H,2,4-10H2,1,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAZKLKDEOMJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(CCC(C34C2CC(C31)C56C4CC(C(C5)C(=C)C6O)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















